molecular formula C22H20N4OS B2699663 N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021252-27-6

N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B2699663
CAS RN: 1021252-27-6
M. Wt: 388.49
InChI Key: AWSHZGBIGMEDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. EPPA is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Insecticidal Activity

One of the primary applications of compounds related to N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is in the development of insecticides. For instance, research has shown the synthesis and assessment of heterocyclic compounds incorporating a thiadiazole moiety, which demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the potential of such compounds in agricultural pest control.

Anticancer Properties

Another significant application is in the field of oncology, where derivatives of this compound have been explored for their anticancer properties. A study on the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives found that one compound could selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis (Lv et al., 2012). This suggests a promising avenue for the development of new anticancer medications.

Imaging and Diagnostics

The compound's derivatives have also found applications in medical imaging, particularly in the development of selective radioligands for imaging the translocator protein with positron emission tomography (PET). The study on the radiosynthesis of [18F]PBR111, a selective radioligand, exemplifies its potential in neurological and oncological diagnostics (Dollé et al., 2008).

Antioxidant, Analgesic, and Anti-inflammatory Activity

Research into the biochemical properties of related compounds has revealed antioxidant, analgesic, and anti-inflammatory activities. For example, a study on the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated notable antioxidant and anti-inflammatory activities, suggesting its potential in developing therapies for related disorders (Nayak et al., 2014).

Antimicrobial Effects

Additionally, novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and shown to exhibit significant antimicrobial activities against various bacterial and fungal strains (Saravanan et al., 2010). This underlines the compound's relevance in addressing antibiotic resistance and developing new antimicrobial agents.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-8-10-18(11-9-16)24-21(27)15-28-22-20-14-19(17-6-4-3-5-7-17)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHZGBIGMEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.